Loganin

描述

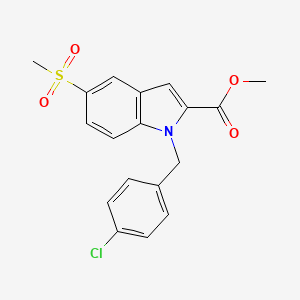

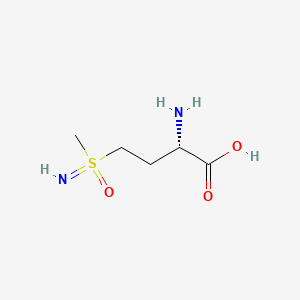

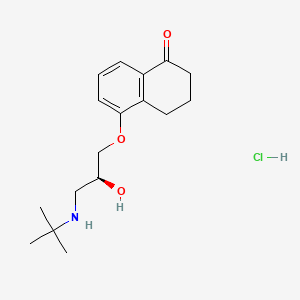

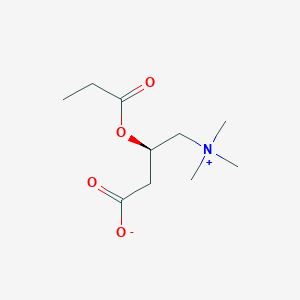

洛格宁是一种众所周知的环烯醚萜苷,因其首次分离自马钱科植物而得名。 它存在于多种植物中,包括马钱子 (Strychnos nux-vomica)、阿波罗木 (Alstonia boonei) 和针叶草 (Desfontainia spinosa) . 洛格宁的化学式为 C17H26O10,摩尔质量为 390.385 g/mol . 它以其多种药理特性而闻名,包括抗炎、抗氧化和神经保护作用 .

科学研究应用

洛格宁具有广泛的科学研究应用:

化学: 用作合成其他环烯醚萜苷和生物碱的先驱.

生物学: 研究其在植物防御机制和生物合成途径中的作用.

医学: 研究其在治疗糖尿病、神经退行性疾病和炎症方面的潜在治疗作用

工业: 由于其生物活性,用于生产药物和保健品.

作用机制

洛格宁通过各种分子靶点和途径发挥作用:

抗氧化活性: 洛格宁通过清除自由基和增强抗氧化酶活性来减少氧化应激.

抗炎活性: 它抑制核因子-κB (NF-κB) 的活化并减少促炎细胞因子的产生.

神经保护作用: 洛格宁调节神经递质水平并保护神经元免受氧化损伤.

生化分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

In animal models, the effects of Loganin vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

洛格宁可以通过酶催化洛格宁酸 O-甲基转移酶对洛格宁酸的作用合成 . 合成路线包括对洛格宁酸进行甲基化,然后进行各种酶促反应,最终形成洛格宁 . 反应条件通常包括使用特定酶和控制环境条件,以确保化合物正确形成。

工业生产方法

工业生产洛格宁通常包括从天然来源提取,例如马钱子的种子或阿波罗木的树皮 . 提取过程包括溶剂提取、纯化和结晶,以获得高纯度洛格宁。 高级技术,如高效液相色谱 (HPLC) 用于确保最终产品的质量和纯度 .

化学反应分析

反应类型

洛格宁经历各种化学反应,包括:

氧化: 洛格宁可以被氧化生成番木鳖碱,它是许多生物活性化合物的先驱.

还原: 还原反应可以改变洛格宁中的糖苷键,导致不同的衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 在酸性或碱性条件下使用乙酸酐和甲醇等试剂.

主要产物

相似化合物的比较

洛格宁与其他环烯醚萜苷进行比较,例如:

番木鳖苷: 结构相似,存在于相同的植物来源,但药理活性不同.

番木鳖碱: 洛格宁的直接衍生物,用作许多生物碱的先驱.

7-O-没食子酰-D-庚酮糖: 另一种具有不同生物活性的环烯醚萜苷.

属性

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UOUCRYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-94-2 | |

| Record name | (-)-Loganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of loganin?

A1: this compound has been shown to interact with various molecular targets, including:

- α7nAChR: this compound promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []

- TLR4/TRAF6/NF-κB axis: this compound can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []

- NLRP3 Inflammasome: this compound exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []

Q2: How does this compound influence neuroinflammation after ischemic stroke and fracture?

A2: this compound demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []

Q3: Can this compound impact autophagic flux in the context of neuropathic pain?

A3: Research using a rat chronic constriction injury (CCI) model suggests that this compound might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. This compound administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []

Q4: How does this compound contribute to the alleviation of ulcerative colitis symptoms?

A4: this compound exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, this compound appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]

Q6: How does the this compound content in Cornus officinalis fruits vary with extraction conditions?

A6: Studies indicate that this compound extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest this compound content. []

Q7: What is the bioavailability of this compound?

A7: Studies in rats indicate that the absolute bioavailability of this compound is relatively low, approximately 13.2%. []

Q8: How is this compound distributed in the body after administration?

A8: Following oral administration in rats, this compound exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest this compound concentration, suggesting limited penetration across the blood-brain barrier. []

Q9: Does this compound demonstrate protective effects in models of acute kidney injury?

A9: Research indicates that this compound might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. This compound administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []

Q10: Can this compound influence adipogenesis and obesity-related metabolic parameters?

A10: this compound exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that this compound administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []

Q11: How does this compound affect myocardial ischemia–reperfusion injury?

A11: this compound has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), this compound attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []

Q12: What analytical methods are commonly used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of this compound in biological samples. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)